REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:4])(C)C.O=O>[N+]([O-])([O-])=O.[Mn+2].[N+]([O-])([O-])=O.C(O)(=O)C>[C:5]([CH:4]=[CH:1][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)([CH3:10])([CH3:6])[CH3:1] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Mn+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added 10 ml
|
Type
|
CUSTOM
|
Details
|
After being evaporated to dryness
|
Type
|
ADDITION
|
Details
|
of pyridine solution containing
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
0.02 g of palladium propionate and 0.1 g of uranium acetate, and then evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to obtain a catalyst
|
Type
|
ADDITION
|
Details
|
were introduced into the bomb both in terms of a pressure of 20 kg/cm2 from the upper valve
|
Type
|
WAIT
|
Details
|
The reaction was carried out at 140°C for 10 hours
|
Duration
|
10 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |